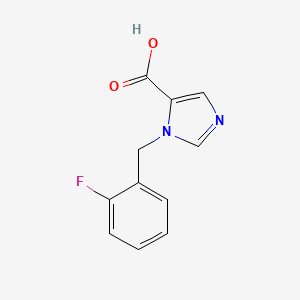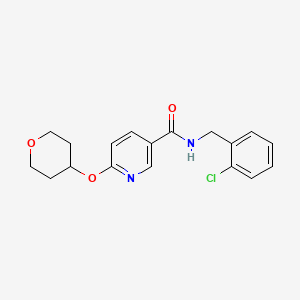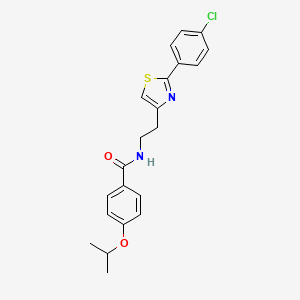
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” include a melting point of 90-93°C, a density of 1.215, and solubility in DMSO and ethanol . It is a solid and off-white in color .Scientific Research Applications
Antimicrobial Activity
2,4-Disubstituted thiazoles, including the compound , have been found to exhibit antimicrobial activities. For example, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for their in vitro antimicrobial activities against various bacteria and fungi .
Antifungal Activity
These compounds also show antifungal properties. They have been tested against various fungal strains and have shown promising results .
Anti-inflammatory Activity
2,4-Disubstituted thiazoles have been found to exhibit anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. For instance, Gulsory and Guzeldemirci synthesized a series of thiazole derivatives and reported their cytotoxicity activity on three human tumor cell lines .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .
Antiviral Activity
Thiazoles have also been found to exhibit antiviral properties. This makes them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant properties. This makes them potential candidates for the development of new antioxidant drugs .
Neuroprotective Activity
Thiazoles have been found to exhibit neuroprotective properties. This makes them potential candidates for the development of new neuroprotective drugs .
Safety And Hazards
The safety data sheet for “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” indicates that it has a GHS07 signal word, which means it is a warning. The hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14(2)26-19-9-5-15(6-10-19)20(25)23-12-11-18-13-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZMUYXSFWPIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
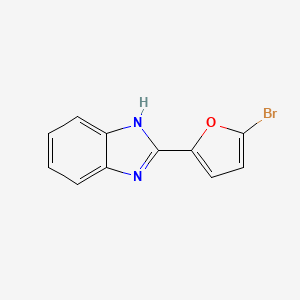
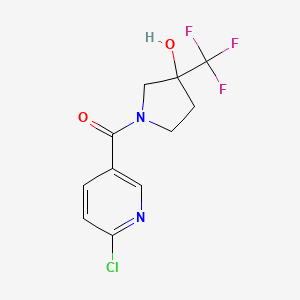
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one](/img/structure/B2993754.png)
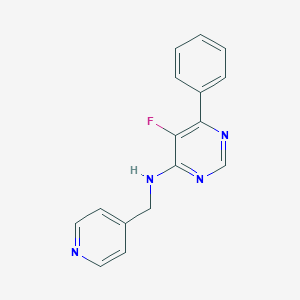
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2993758.png)

